molecular formula C15H18N2O B8760923 2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone CAS No. 73931-90-5

2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone

Cat. No.: B8760923
CAS No.: 73931-90-5
M. Wt: 242.32 g/mol
InChI Key: WINCJAORCADCES-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is an organic compound that features an imidazole ring attached to a tetramethyl-substituted acetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone typically involves the reaction of 2’,3’,5’,6’-tetramethylacetophenone with imidazole under specific conditions. One common method includes:

    Reacting 2’,3’,5’,6’-tetramethylacetophenone with imidazole: in the presence of a base such as potassium carbonate.

    Heating the mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    2-(1-Imidazolyl)acetophenone: Lacks the tetramethyl substitution, resulting in different chemical and biological properties.

    2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylbenzophenone: Features a benzophenone moiety instead of acetophenone, leading to variations in reactivity and applications.

Uniqueness: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is unique due to its tetramethyl substitution, which imparts distinct steric and electronic properties

Properties

CAS No.

73931-90-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone

InChI

InChI=1S/C15H18N2O/c1-10-7-11(2)13(4)15(12(10)3)14(18)8-17-6-5-16-9-17/h5-7,9H,8H2,1-4H3

InChI Key

WINCJAORCADCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CN2C=CN=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 2.55 g of 3-bromoacetyl-durene, prepared as described in Example 4, 3 ml of dimethylformamide and 3.40 g of imidazole, was stirred for 8 hours at 80° C. At the end of the reaction, the mixture was cooled to room temperature and 25 ml of water were added. The precipitate thus obtained was filtered off, dried and crystallized from benzene to give 1.5 g of the title compound. M.P. 176°-8° C., yield 62%.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
62%

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